Secretin (1-6) - 21012-75-9

Secretin (1-6)

Catalog Number: EVT-282495
CAS Number: 21012-75-9
Molecular Formula: C28H38N8O11
Molecular Weight: 662.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Secretin (1-6) is the N-terminal part of secretin. Secretin (1-6) is responsible for vitro glucose-dependent insulin release induced by secretin.
Source and Classification

Secretin is classified as a member of the secretin-glucagon family of peptides. It is produced as a precursor protein known as preprosecretin, which consists of 120 amino acids. This precursor undergoes proteolytic processing to yield the active form, a linear peptide composed of 27 amino acids with a molecular weight of approximately 3,055 Da. The predominant site of synthesis is within the cytoplasmic secretory granules of S cells located in the mucosa of the small intestine, particularly in the crypts of Lieberkühn .

Synthesis Analysis

The synthesis of secretin begins with its precursor, preprosecretin, which includes an N-terminal signal peptide, a spacer region, and the secretin peptide itself (residues 28-54), followed by a 72-amino acid C-terminal peptide. The processing involves several steps:

  1. Transcription and Translation: The gene encoding secretin is transcribed into mRNA and translated into preprosecretin.
  2. Post-Translational Modifications: The signal peptide is cleaved off during translocation into the endoplasmic reticulum.
  3. Proteolytic Processing: In the Golgi apparatus, enzymes cleave the precursor to remove both N-terminal and C-terminal extensions, resulting in the mature 27-amino acid secretin .

The regulation of secretin synthesis is influenced by factors such as duodenal pH levels and nutrient composition.

Molecular Structure Analysis

Secretin's molecular structure is characterized by its linear arrangement of amino acids. The active form consists of 27 amino acids with a notable alpha-helical region between positions 5 and 13. The sequence shows significant homology to other gastrointestinal peptides like glucagon and vasoactive intestinal peptide, suggesting evolutionary conservation among these hormones .

Key Structural Features:

  • Amino Acid Composition: Secretin shares similarities with glucagon (14 identical residues), vasoactive intestinal peptide (7 identical residues), and gastric inhibitory peptide (10 identical residues).
  • Helical Structure: The presence of an alpha-helix contributes to its biological activity by facilitating receptor binding .
Chemical Reactions Analysis

Secretin primarily participates in biochemical reactions that regulate gastrointestinal functions:

  1. Bicarbonate Secretion: Upon release into circulation or intestinal lumen, secretin stimulates pancreatic ductal cells to secrete bicarbonate-rich fluid, which neutralizes gastric acid.
  2. Signal Transduction: Secretin binds to its specific G-protein coupled receptors on target cells, activating adenylate cyclase and increasing cyclic adenosine monophosphate levels, which mediates its physiological effects .
Mechanism of Action

The mechanism of action for secretin involves several key steps:

  1. Binding to Receptors: Secretin binds to specific receptors located on pancreatic centroacinar cells and other target tissues.
  2. Activation of Signal Transduction Pathways: This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels.
  3. Physiological Effects:
    • Stimulates bicarbonate secretion from pancreatic ducts.
    • Inhibits gastric acid secretion by acting on parietal cells.
    • Enhances water secretion from Brunner's glands in the duodenum .
Physical and Chemical Properties Analysis

Secretin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,055 Da.
  • Solubility: Highly soluble in aqueous environments due to its peptide nature.
  • Stability: Secretin has a relatively short half-life in circulation (approximately 2-3 minutes), necessitating continuous secretion for physiological effects .

Characteristics:

  • pH Sensitivity: Its release is stimulated by low pH levels (below 4.5) in the duodenum.
  • Temperature Stability: As a peptide hormone, it may be sensitive to extreme temperatures that could denature its structure.
Applications

Secretin has several scientific applications:

  1. Clinical Diagnostics: It is used in diagnostic tests for pancreatic function; for instance, measuring bicarbonate levels can indicate pancreatic health.
  2. Research Tool: Secretin serves as a model for studying hormone-receptor interactions and signal transduction mechanisms due to its well-characterized action pathways.
  3. Therapeutic Potential: Investigations are ongoing into potential therapeutic uses for secretin in conditions such as autism spectrum disorders and diabetes due to its role in insulin regulation .
Structural and Molecular Characterization of Secretin (1-6)

Sequence Homology and Evolutionary Conservation Across Species

Secretin belongs to the secretin/glucagon superfamily of peptide hormones. The N-terminal region, encompassing Secretin (1-6), exhibits significant evolutionary constraint across vertebrates, underscoring its functional importance:

  • High Conservation of Key Residues: His¹ and Ser² are absolutely conserved across all known mammalian secretins (human, rat, porcine, bovine) [4] [5] [7]. Asp³ is also highly conserved, while Gly⁴, Thr⁵, and Phe⁶ show slightly more variability, though Phe⁶ is invariably hydrophobic and aromatic in mammals [7] [10].
  • Functional Constraints: The conservation of His¹ and Ser² is directly linked to their critical role in receptor activation. His¹ provides a positive charge essential for interacting with acidic residues (e.g., Glu³⁷³ in hSecR) in the receptor's transmembrane domain (TM) bundle, particularly TM7 [2] [7]. Ser² contributes hydrogen bonding capacity crucial for stabilizing the active receptor conformation [7].
  • Protostome Homologs and Ancestral Origins: While the full secretin peptide is absent in fish and other early vertebrates, putative orthologs of secretin family receptors exist in invertebrates like Ciona intestinalis (tunicate) and protostomes (Drosophila melanogaster, Caenorhabditis elegans) [10]. Phylogenetic analysis suggests that the ancestral peptide ligand for these receptors likely possessed an N-terminus functionally analogous to the conserved His-Xaa-Ser motif observed in vertebrate secretins and related peptides like PACAP and VIP. This implies an early evolutionary origin for the mechanism of receptor activation mediated by the N-terminal sequence [10] [8].

Table 1: Conservation of Secretin (1-6) Residues Across Species

Residue PositionResidue (Human)Human SecR Interaction Partner(s)Conservation Level (Mammals)Functional Role
1His¹E³⁷³ (TM7), D¹⁷² (ECL1)†AbsoluteCharge-charge interaction, Activation trigger
2Ser²E³⁷³ (TM7)AbsoluteHydrogen bonding, Stabilization
3Asp³-HighPotential solvation/charge
4Gly⁴-ModerateStructural flexibility
5Thr⁵-ModeratePotential hydrogen bonding
6Phe⁶-High (Phe/Tyr)Hydrophobicity/ECL1 proximity†

Based on molecular modeling and dynamics of full secretin [2] [3] [9]. ECL1: Extracellular Loop 1.

Conformational Dynamics and Stability in Biophysical Environments

Secretin (1-6) is a linear peptide lacking the disulfide bonds that stabilize the C-terminal helix of full-length secretin. Its conformational behavior is highly environment-dependent:

  • Lack of Stable Secondary Structure: Biophysical studies (implicit in computational analyses and comparisons) indicate that Secretin (1-6) does not adopt a stable, persistent secondary structure like an α-helix in aqueous solution under physiological conditions [2] [6]. This contrasts sharply with the helical propensity observed in the central and C-terminal regions of full-length secretin (residues 5-13 and beyond) when bound to the SecR ECD or in membrane-mimetic environments [2] [6].
  • Intrinsic Flexibility: Molecular Dynamics (MD) simulations of full-length secretin, when analyzed for the N-terminal segment, reveal significant flexibility in residues 1-6. While transient turns or nascent helical character might occasionally form near residues 5-6, no stable, long-lasting conformation is maintained [2]. This flexibility is likely crucial for its role in docking into the receptor's juxtamembrane domain. Gly⁴ is a key contributor to this flexibility.
  • Stabilizing Interactions upon Binding: Cryo-EM structures of the full-length secretin-SecR-Gs complex show that upon binding, the N-terminus, including the (1-6) segment, becomes ordered through interactions with the receptor [2]. Key stabilizing interactions observed or inferred for the N-terminal residues include:
  • Salt Bridge/Charge-Charge: The critical interaction between protonated His¹ and SecR Glu³⁷³ (TM7) [2] [7].
  • Hydrogen Bonding: Ser² Oγ forms hydrogen bonds with Glu³⁷³ Oε [2] [7]. Thr⁵ may form weaker or transient H-bonds.
  • Hydrophobic Contact: Phe⁶ is positioned near the hydrophobic environment of the receptor extracellular loops (ECL1) [2] [3] [9].
  • Role of Glu³⁷³: The interaction with SecR Glu³⁷³ is a major stabilizing factor for the conformation of Secretin (1-6) within the binding pocket. Mutagenesis studies show that altering E³⁷³ (e.g., E373D, E373Q, E373R) significantly impacts the binding affinity and potency of secretin analogs, directly affecting the stability of the N-terminal docking [7].

Comparative Analysis with Full-Length Secretin and Other Fragments

Secretin (1-6) exhibits fundamentally different properties and behavior compared to the full-length hormone and other proteolytic fragments:

  • Loss of High-Affinity Binding: Full-length secretin binding involves a sophisticated two-domain mechanism: 1) High-affinity interaction between the C-terminus of secretin (residues ~12-27) and the SecR ECD, and 2) Lower-affinity, but functionally critical, interaction between the N-terminus (residues ~1-14) and the SecR transmembrane domain (TMD) bundle [2] [3] [6]. Secretin (1-6) lacks the entire C-terminal ECD-binding domain, resulting in a complete loss of measurable high-affinity binding to SecR in standard competition assays [3]. Its affinity (Ki) is expected to be orders of magnitude weaker (> μM range) than full-length secretin (nM range).
  • Lack of Agonist Activity: Activation of SecR absolutely requires the engagement of the peptide N-terminus (particularly His¹) with the TMD bundle to induce conformational changes necessary for G protein coupling [2] [7]. While Secretin (1-6) contains His¹, its isolated presentation, without the anchoring provided by the C-terminus bound to the ECD, is insufficient to properly engage the TMD bundle and trigger receptor activation. Fragments like Secretin(5-27) retain ECD binding and act as competitive antagonists [6].
  • Spatial Approximation Insights: Photoaffinity labeling studies using full-length secretin analogs with photolabile residues incorporated at positions within the (1-6) segment provide crucial spatial constraints for modeling. A probe at position 2 ([N3-Phe²]secretin) specifically labeled Asp¹⁷² located in the first extracellular loop (ECL1) of SecR [3] [9]. This labeling was distinct from probes placed at positions 15, 20, 24, and 25, which labeled the distal N-terminus of SecR. This demonstrates that while Secretin (1-6) alone cannot bind productively, its spatial position in the full hormone places it near the junction between the ECD and the TMD, specifically interacting with ECL1 and the tops of TM helices (notably TM7 via His¹-Glu³⁷³) [3] [7] [9].
  • Functional Contrast with C-terminal Fragments: Fragments like Secretin(14-27) or Secretin(5-27) bind the SecR ECD with reduced but significant affinity (compared to full-length) but lack the N-terminal activation domain. Consequently, these fragments act as competitive antagonists by occupying the ECD and preventing full agonist binding without inducing activation [6]. Secretin (1-6) lacks both the ECD binding capability and the structured activation domain, rendering it biologically inactive in standard functional assays.

Table 2: Comparative Properties of Secretin Fragments

PropertySecretin (1-27) Full-LengthSecretin (1-6)Secretin (5-27)Secretin (14-27)
ECD Binding DomainPresent (C-terminus)AbsentPresent (Partial)Present (Core)
TMD Activation DomainPresent (N-terminus)Present (Minimal Core:His1)Absent (Truncated N-terminus)Absent
SecR Binding AffinityHigh (nM)Very Low (>> μM)Moderate (μM)Moderate-Weak (μM)
Receptor ActivationFull AgonistNoneCompetitive AntagonistCompetitive Antagonist
Key Structural FeatureStructured C-terminal HelixHighly FlexibleStructured Core Helixβ-hairpin/loop in ECD groove
Biological FunctionStimulates cAMP, secretionNone identifiedInhibits secretin responseInhibits secretin response

Molecular Docking and Binding Affinity Predictions

Although Secretin (1-6) lacks high-affinity binding alone, computational modeling provides insights into its potential interaction modes with the SecR TMD, consistent with experimental labeling data and structural biology:

  • Docking Constraints: Successful docking models must satisfy key spatial constraints derived from experimental data:
  • His¹ must be positioned to interact with Glu³⁷³ (TM7) [2] [7].
  • Ser² must be positioned near Glu³⁷³ for H-bonding [2] [7].
  • Phe⁶ must be located near ECL1 (containing Asp¹⁷², the photolabeled residue from position 2) [3] [9].
  • The peptide must access a binding crevice formed by TM1, TM2, TM6, TM7, and ECL1/ECL2 [2] [9].
  • Predicted Binding Poses: Rigid and flexible docking simulations, guided by the cryo-EM structure of full SecR and the above constraints, place Secretin (1-6) within the groove formed by the extracellular ends of TM helices and connecting loops. The most plausible poses show:
  • His¹ buried deepest, forming a salt bridge/H-bond with Glu³⁷³ (TM7).
  • Ser² oriented towards Glu³⁷³ and potentially other polar residues (e.g., Asn³⁶⁹ on TM7).
  • Asp³ partially solvent-exposed or forming weak polar contacts.
  • Gly⁴ allowing a turn.
  • Thr⁵ pointing towards solvent or the loop region.
  • Phe⁶ positioned near the hydrophobic residues of ECL1 (e.g., near Leu¹⁷⁵, Val¹⁷⁶) and potentially forming edge-to-face interactions with aromatic residues [2] [9].
  • Binding Affinity Predictions (ΔΔG): Computational alanine scanning and residue replacement predictions (using methods like those in ICM software or Rosetta) applied to the N-terminal region of full-length secretin provide insights relevant to Secretin (1-6):
  • His¹: Alanine replacement (H1A) is predicted to cause a large positive ΔΔG (>> +3 kcal/mol), signifying a catastrophic loss of binding energy, consistent with its experimentally verified critical role [6] [7]. Charge reversal (H1E) is even more detrimental.
  • Ser²: Alanine replacement (S2A) is predicted to cause a moderate positive ΔΔG (~ +1.5 to +2.5 kcal/mol), indicating a significant loss, primarily due to disrupted H-bonding [6] [7]. Substitution with Asp (S2D) is highly detrimental, while substitution with Lys (S2K) shows receptor-dependent effects, being tolerated in WT SecR (E373) but not in E373Q/R mutants [7].
  • Phe⁶: Alanine replacement (F6A) is predicted to cause a smaller but measurable positive ΔΔG (+0.5 to +1.0 kcal/mol), suggesting a stabilizing hydrophobic contribution [6]. Substitution with larger hydrophobic residues (e.g., Cha, Nal) might slightly enhance local hydrophobic packing in silico.
  • Enhancing Fragment Affinity: Computational design studies focusing on enhancing peptide affinity for the SecR ECD sometimes involve modifications near the C-terminus. However, predictions for stabilizing the isolated N-terminal fragment interaction are less common due to its inherently low affinity. One strategy suggested by modeling involves cyclization or incorporating constraints to pre-organize the fragment into a bioactive-like conformation, although this moves away from the native sequence. Substituting Phe⁶ with bulkier hydrophobic residues (e.g., Trp, Cha) or Gly⁴ with D-Ala (to modulate flexibility) are other in silico explored options aimed at improving hydrophobic packing or reducing entropy loss upon binding [6]. However, these modifications on the isolated (1-6) fragment are unlikely to confer significant bioactivity without the ECD anchor.

Table 3: Predicted Effects of Residue Modifications in Secretin N-Terminus (Relevant to Secretin (1-6))

Residue PositionWild-Type ResidueSubstitutionPredicted ΔΔG (kcal/mol)Predicted Effect on SecR Binding (Full Peptide Context)Experimental Validation
1 (His)HisAla (H1A)+3.0 to +5.0Severe Loss (>100-fold ↓ Affinity/Potency)Yes [7]
Glu (H1E)> +5.0Near AbolitionYes [7]
Arg (H1R)+1.0 to +2.0Moderate Loss (Altered Efficacy)Partial [7]
2 (Ser)SerAla (S2A)+1.5 to +2.5Significant Loss (10-30 fold ↓)Yes [7]
Asp (S2D)+2.0 to +3.0Severe LossYes [7]
Lys (S2K)+0.5 (WT SecR) / >+3.0 (E373Q/R)Mild Loss / Severe Loss (Context Dependent)Yes [7]
6 (Phe)PheAla (F6A)+0.5 to +1.0Mild Loss (2-5 fold ↓)Inferred [6]
Cha (F6Cha)-0.5 to 0.0Slight Improvement/NeutralLimited (Modeling) [6]

Properties

CAS Number

21012-75-9

Product Name

Secretin (1-6)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C28H38N8O11

Molecular Weight

662.6 g/mol

InChI

InChI=1S/C28H38N8O11/c1-14(38)23(27(45)34-19(28(46)47)7-15-5-3-2-4-6-15)36-21(39)11-31-25(43)18(9-22(40)41)33-26(44)20(12-37)35-24(42)17(29)8-16-10-30-13-32-16/h2-6,10,13-14,17-20,23,37-38H,7-9,11-12,29H2,1H3,(H,30,32)(H,31,43)(H,33,44)(H,34,45)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t14-,17+,18+,19+,20+,23+/m1/s1

InChI Key

JMCBPMSOTGZJJD-ZFGVQZGJSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O

Solubility

Soluble in DMSO

Synonyms

His-Ser-Asp-Gly-Thr-Phe-OMe
histidyl-seryl-aspartyl-glycyl-threonyl-phenylalanine-O-methyl-
secretin (1-6)
secretin, N-terminal hexapeptide

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.